Tert-butyl 2-(4-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate
CAS No.: 914299-15-3
Cat. No.: VC17532479
Molecular Formula: C18H25NO4
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914299-15-3 |
|---|---|
| Molecular Formula | C18H25NO4 |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | tert-butyl 2-(4-methoxycarbonyl-2-methylphenyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H25NO4/c1-12-11-13(16(20)22-5)8-9-14(12)15-7-6-10-19(15)17(21)23-18(2,3)4/h8-9,11,15H,6-7,10H2,1-5H3 |
| Standard InChI Key | MZSGCJXSOIQHTA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)OC)C2CCCN2C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Tert-butyl 2-(4-(methoxycarbonyl)-2-methylphenyl)pyrrolidine-1-carboxylate has the molecular formula C₁₈H₂₅NO₄ and a molecular weight of 319.4 g/mol. The IUPAC name, tert-butyl 2-(4-methoxycarbonyl-2-methylphenyl)pyrrolidine-1-carboxylate, reflects its bifunctional ester groups and substituted phenyl ring.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 914299-15-3 | |
| Molecular Formula | C₁₈H₂₅NO₄ | |
| Molecular Weight | 319.4 g/mol | |
| IUPAC Name | tert-butyl 2-(4-methoxycarbonyl-2-methylphenyl)pyrrolidine-1-carboxylate | |
| SMILES | CC1=C(C=CC(=C1)C(=O)OC)C2CCCN2C(=O)OC(C)(C)C | |
| InChI Key | MZSGCJXSOIQHTA-UHFFFAOYSA-N |
Structural Analysis
The compound features a pyrrolidine ring (a five-membered amine heterocycle) with a tert-butyl carbamate group at the 1-position and a 4-(methoxycarbonyl)-2-methylphenyl substituent at the 2-position. The phenyl ring’s electron-withdrawing methoxycarbonyl group enhances electrophilic substitution reactivity, while the methyl group introduces steric effects that influence regioselectivity in further derivatization.
Synthesis and Manufacturing Processes
Synthetic Routes
Two primary methodologies dominate the synthesis of this compound:
Carbamate Esterification Pathway
This route involves reacting a pyrrolidine precursor (e.g., 2-(4-carboxy-2-methylphenyl)pyrrolidine) with tert-butyl chloroformate in the presence of a base like triethylamine. The methoxycarbonyl group is introduced via methoxycarbonylation using methyl chloroformate or dimethyl carbonate under acidic conditions.
Coupling Reaction Approach
An alternative method employs Ullmann-type coupling between a tert-butyl-protected pyrrolidine and a halogenated aryl ester (e.g., methyl 4-bromo-2-methylbenzoate) using a copper catalyst. This strategy offers higher regiocontrol but requires stringent temperature and solvent optimization.
Table 2: Comparison of Synthetic Methods
| Method | Yield | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Carbamate Esterification | 70–85% | tert-Butyl chloroformate | Simplicity, scalability | Moderate regioselectivity |
| Ullmann Coupling | 60–75% | CuI, 1,10-phenanthroline | High regiocontrol | Costly catalysts, long reaction times |
Process Optimization
Critical parameters include:
-
Temperature: Reactions typically proceed at 0–25°C to prevent decarboxylation.
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) balances solubility and reactivity.
-
Purification: Column chromatography (silica gel, 10% MeOH/DCM) achieves >95% purity.
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate lipophilicity (predicted log P = 2.47) , with solubility in polar aprotic solvents like DCM and DMSO but limited aqueous solubility (7.29 mg/mL in water) . This profile suits it for organic-phase reactions but necessitates formulation aids for biological assays.
Table 3: Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Log P (iLOGP) | 2.47 | Computational |
| Aqueous Solubility | 7.29 mg/mL | ESOL model |
| Melting Point | Not reported | – |
| pKa | ~4.1 (carbamate) | Estimated |
Stability
The tert-butyl carbamate group confers stability under basic conditions but hydrolyzes in strong acids (pH < 2). Storage recommendations include desiccated environments at –20°C to prevent ester hydrolysis.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃): Key signals include δ 1.46 ppm (tert-butyl CH₃), δ 3.67–3.53 ppm (pyrrolidine CH₂), and δ 7.2–8.1 ppm (aromatic protons).
-
¹³C NMR: Peaks at δ 165–170 ppm confirm carbamate and ester carbonyl groups.
Mass Spectrometry
High-resolution MS (HRMS) shows a molecular ion peak at m/z 319.1784 (calculated for C₁₈H₂₅NO₄⁺). Fragmentation patterns indicate loss of the tert-butyl group (–57 Da) and methoxycarbonyl moiety (–59 Da).
Applications in Pharmaceutical Research
Intermediate for Antiviral Agents
The compound’s phenyl-pyrrolidine scaffold mimics motifs in HCV NS5A inhibitors, enabling structural diversification to enhance binding affinity. Derivatives have shown sub-micromolar activity in protease inhibition assays.
Peptidomimetic Design
Its rigid pyrrolidine core serves as a proline surrogate in peptidomimetics, improving metabolic stability compared to linear peptides. Applications in kinase inhibitor development are under investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume